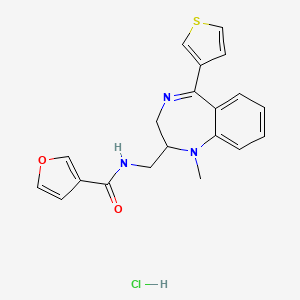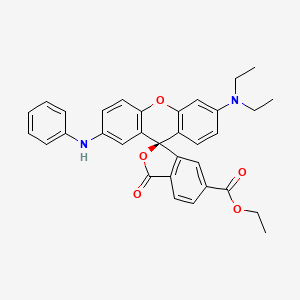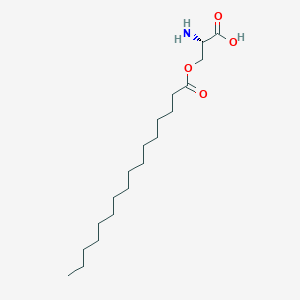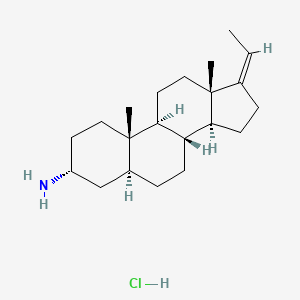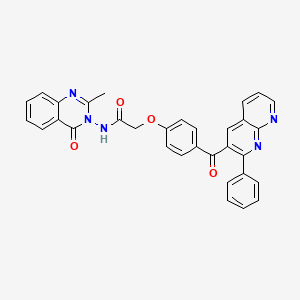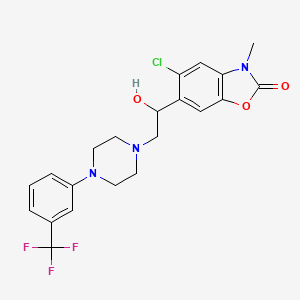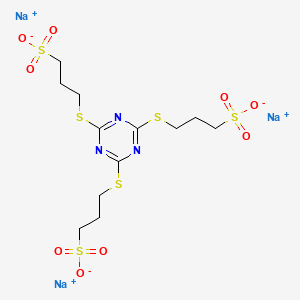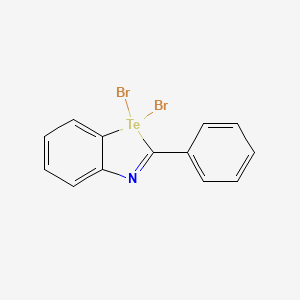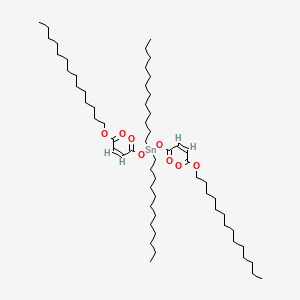
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is a coordination complex that features rhodium in a +1 oxidation state. This compound is characterized by the presence of four 3-picoline ligands and two chloride ions. The 3-picoline ligands are derivatives of pyridine, where the methyl group is attached to the third position of the pyridine ring. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride typically involves the reaction of rhodium chloride with 3-picoline in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
RhCl3+4C6H7N→Rh(C6H7N)4Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The 3-picoline ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce metallic rhodium or lower oxidation state complexes.
科学研究应用
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
作用机制
The mechanism of action of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride involves its interaction with various molecular targets. The 3-picoline ligands facilitate the coordination of the rhodium center to substrates, enabling catalytic activity. The compound can activate molecular oxygen, hydrogen, and other small molecules, facilitating their incorporation into organic substrates. The pathways involved in these reactions often include oxidative addition, reductive elimination, and migratory insertion steps.
相似化合物的比较
Similar Compounds
- Rhodium(1+), dichlorotetrakis(2-methylpyridine)-, chloride
- Rhodium(1+), dichlorotetrakis(4-picoline)-, chloride
- Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
Uniqueness
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is unique due to the specific positioning of the methyl group on the 3-picoline ligands. This positioning can influence the electronic and steric properties of the complex, affecting its reactivity and selectivity in catalytic processes. Compared to its analogs with 2-methylpyridine or 4-picoline ligands, the 3-picoline derivative may exhibit different catalytic behaviors and interaction patterns with substrates.
属性
CAS 编号 |
97348-99-7 |
|---|---|
分子式 |
C24H28Cl3N4Rh |
分子量 |
581.8 g/mol |
IUPAC 名称 |
dichlororhodium(1+);3-methylpyridine;chloride |
InChI |
InChI=1S/4C6H7N.3ClH.Rh/c4*1-6-3-2-4-7-5-6;;;;/h4*2-5H,1H3;3*1H;/q;;;;;;;+3/p-3 |
InChI 键 |
OBHNFIXJCXKEOX-UHFFFAOYSA-K |
规范 SMILES |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cl-].Cl[Rh+]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
